

# 4-Chloro-2,6-dimethylpyridine synonyms and IUPAC name

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## Compound of Interest

Compound Name: 4-Chloro-2,6-dimethylpyridine

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An In-depth Technical Guide to **4-Chloro-2,6-dimethylpyridine** for Researchers and Drug Development Professionals

## Introduction

**4-Chloro-2,6-dimethylpyridine**, a substituted pyridine derivative, stands as a cornerstone intermediate in the landscape of modern organic synthesis. For researchers and scientists in the pharmaceutical and agrochemical industries, this compound is not merely a reagent but a versatile building block, pivotal for the construction of complex molecular architectures. Its strategic importance lies in the unique reactivity conferred by the chlorine atom at the 4-position, which can be readily displaced or transformed, and the steric and electronic influence of the two methyl groups. This guide offers a senior application scientist's perspective on the nomenclature, properties, synthesis, and critical applications of this compound, providing the causal insights necessary for its effective utilization in research and development.

## Part 1: Nomenclature and Chemical Identity

Accurate identification is paramount in chemical synthesis. The compound is systematically named according to IUPAC rules, but is also known by several common synonyms in commercial and laboratory settings.

IUPAC Name: **4-chloro-2,6-dimethylpyridine**<sup>[1][2]</sup>

Common Synonyms:

- 4-Chloro-2,6-lutidine[3][4]
- 2,6-Dimethyl-4-chloropyridine[5]
- Pyridine, 4-chloro-2,6-dimethyl-[3]

A comprehensive list of identifiers is crucial for database searches and regulatory compliance.

Identifier	Value	Source
CAS Number	3512-75-2	[1][3][5][6]
Molecular Formula	C <sub>7</sub> H <sub>8</sub> ClN	[1][3][5][6]
Molecular Weight	141.60 g/mol	[1][4]
InChIKey	SXCXPXVEOPFPOH-UHFFFAOYSA-N	[1]
Canonical SMILES	<chem>CC1=CC(=CC(=N1)C)Cl</chem>	[1]

## Part 2: Physicochemical Properties

Understanding the physical and chemical properties of **4-Chloro-2,6-dimethylpyridine** is essential for designing reaction conditions, purification strategies, and ensuring safe handling. The compound is a clear, colorless liquid under standard conditions.[3][6]

Property	Value	Notes	Source
Appearance	Clear, colourless liquid	[3][6]	
Boiling Point	83-90 °C @ 40 Torr	Vacuum distillation is suitable.	[3][4]
179.8 °C @ 760 mmHg	Predicted value at atmospheric pressure.	[5]	
Density	1.113 - 1.114 g/cm <sup>3</sup>	Predicted value.	[3][5][6]
pKa	5.22 ± 0.10	Predicted; indicates moderate basicity of the pyridine nitrogen.	[3][4][5][6]
Refractive Index	1.524	[5]	
Flash Point	78.0 °C	[5]	
Storage	Store at 2-8°C under inert gas	Recommended to prevent degradation.	[3][4][5][6]

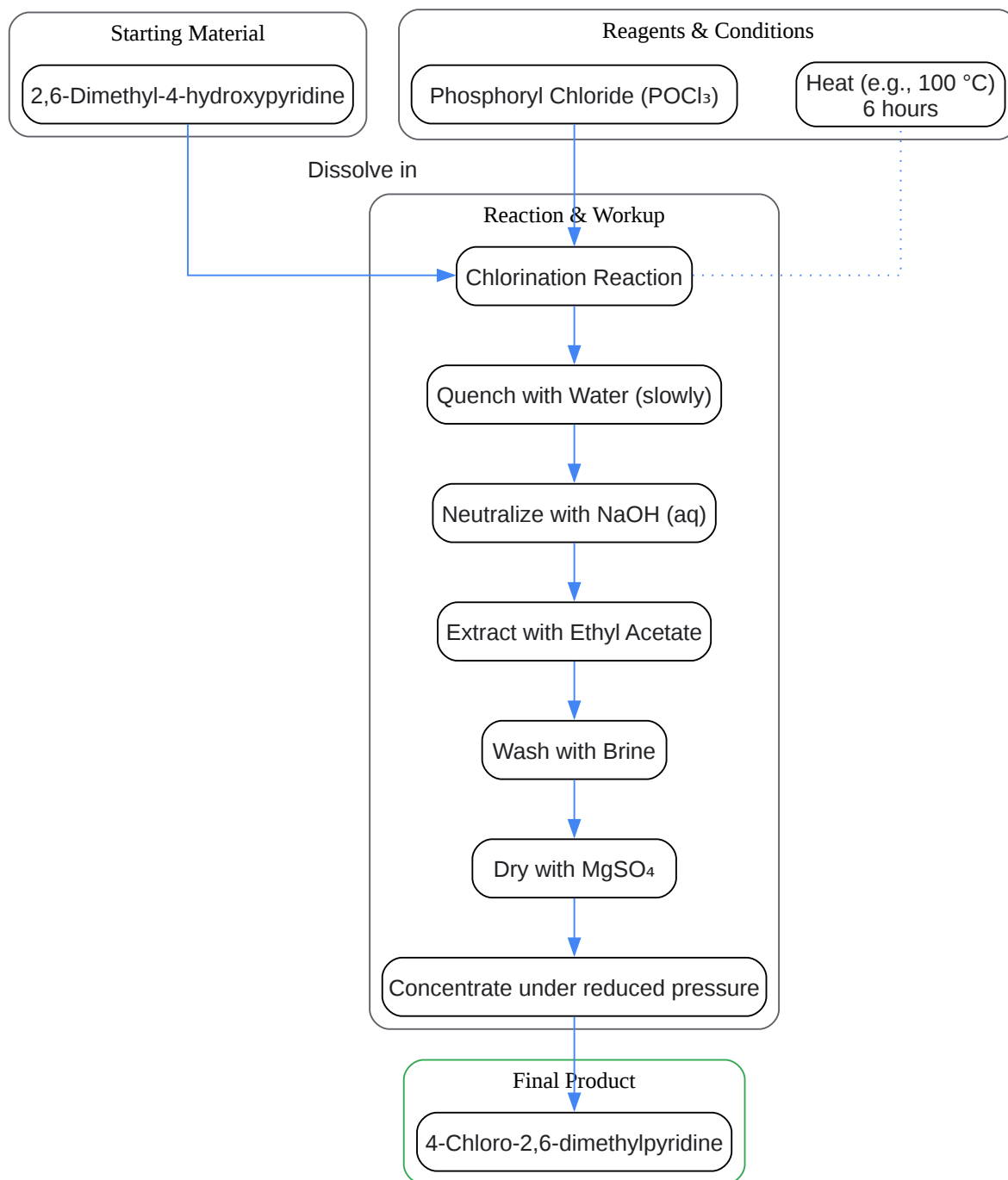
## Part 3: Synthesis and Mechanistic Insights

The most common and reliable laboratory synthesis of **4-Chloro-2,6-dimethylpyridine** involves the chlorination of its corresponding 4-hydroxy precursor, 2,6-dimethyl-4-hydroxypyridine (which exists predominantly in its pyridone tautomeric form). Phosphoryl chloride (POCl<sub>3</sub>) is the reagent of choice for this transformation.

### Causality of Reagent Choice

Phosphoryl chloride is a powerful dehydrating and chlorinating agent. In this context, it reacts with the pyridone tautomer. The oxygen of the pyridone attacks the electrophilic phosphorus atom, initiating a sequence of reactions that ultimately replaces the hydroxyl group with a chlorine atom, driven by the formation of the stable phosphate byproducts. This method is highly effective for converting electron-rich hydroxypyridines to their chloro derivatives.

### Synthetic Workflow Diagram



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Caption: Synthesis workflow for **4-Chloro-2,6-dimethylpyridine**.

## Detailed Experimental Protocol

This protocol is a self-validating system, where successful execution relies on careful control of temperature and quenching procedures. The following is a representative procedure based on established methods.<sup>[6]</sup>

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-dimethyl-4-hydroxypyridine (1.0 g) in phosphoryl chloride (5 mL).
- **Heating:** Heat the reaction mixture to 100 °C and stir for 6 hours. The mixture will become a homogeneous solution.
- **Quenching (Critical Step):** After cooling the reaction to room temperature, slowly and carefully add the reaction mixture to crushed ice or cold water. This step is highly exothermic and must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
- **Neutralization:** Adjust the pH of the aqueous solution to neutral (pH ~7) by the slow addition of a 5N aqueous sodium hydroxide solution. Monitor the pH carefully.
- **Extraction:** Transfer the neutralized mixture to a separatory funnel and perform a liquid-liquid extraction with ethyl acetate (3 x 20 mL).
- **Washing and Drying:** Combine the organic layers and wash with saturated brine (1 x 25 mL). Dry the organic phase over anhydrous magnesium sulfate.
- **Isolation:** Remove the desiccant by filtration and concentrate the filtrate under reduced pressure to yield the crude product.<sup>[6]</sup>
- **Purification (Optional):** If necessary, the product can be further purified by vacuum distillation.

## Part 4: Applications in Research and Drug Development

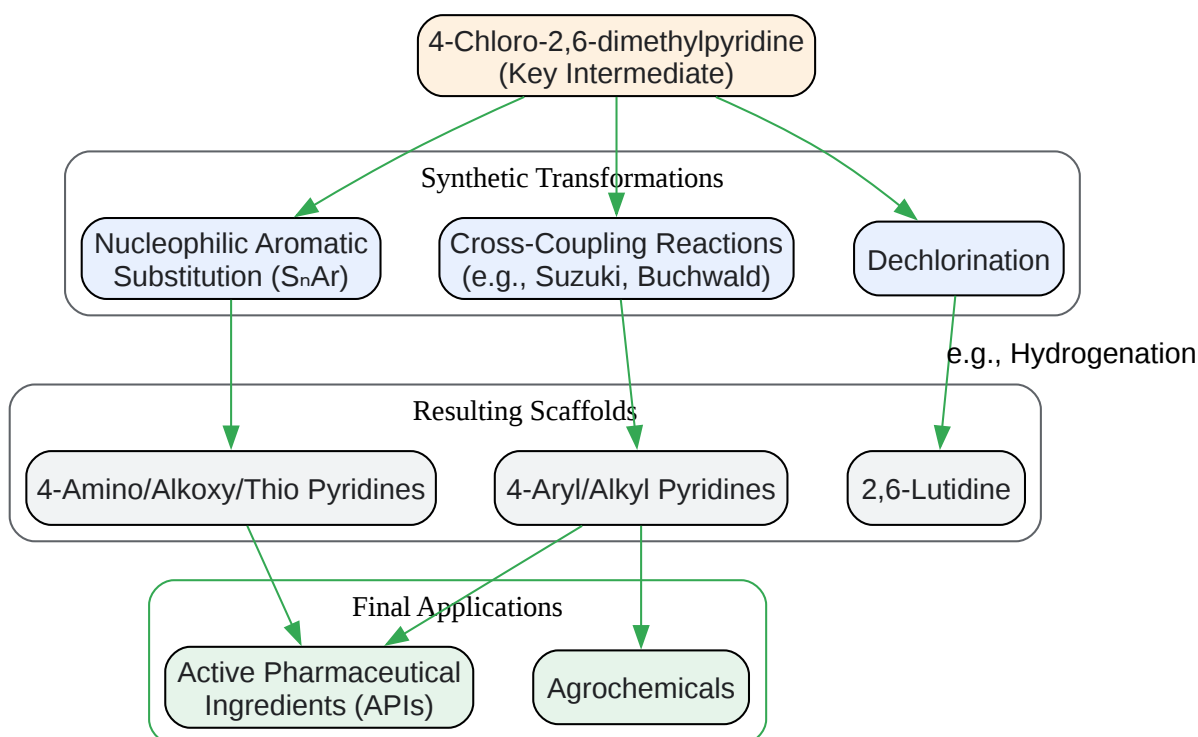
The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a significant percentage of FDA-approved drugs.<sup>[7]</sup> The introduction of a chloro-substituent, as in **4-Chloro-**

**2,6-dimethylpyridine**, provides a reactive handle for further molecular elaboration, making it a valuable intermediate.

## Role as a Versatile Intermediate

The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution ( $S_NAr$ ), allowing for the introduction of various functional groups (e.g., amines, ethers, thiols). This reactivity is the cornerstone of its utility in building diverse chemical libraries for drug screening. Furthermore, the chloro group can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the formation of carbon-carbon and carbon-nitrogen bonds to construct complex molecular frameworks.

Chlorine-containing molecules are integral to a wide array of pharmaceuticals, and intermediates like **4-Chloro-2,6-dimethylpyridine** are foundational to their synthesis.<sup>[8][9]</sup> Its derivatives are explored in various therapeutic areas, including anti-inflammatory, analgesic, and neurological drug development.<sup>[8][10]</sup>



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Caption: Role as a key intermediate in synthesis.

## Example Reaction: Hydrogenation to 2,6-Lutidine

A notable application is its use in the synthesis of 2,6-Lutidine (2,6-dimethylpyridine) via catalytic hydrogenation. This dechlorination reaction provides a high-yield pathway to a valuable solvent and ligand. A typical procedure involves reacting **4-Chloro-2,6-dimethylpyridine** with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst in an alcohol solvent.<sup>[11]</sup>

## Part 5: Safety, Handling, and Hazard Mitigation

As a reactive chemical intermediate, **4-Chloro-2,6-dimethylpyridine** must be handled with appropriate safety precautions. It is classified as an irritant and is harmful if ingested or

absorbed through the skin.[\[1\]](#)[\[4\]](#)

Hazard Class	GHS Statement	Source
Acute Toxicity, Oral	H302: Harmful if swallowed	<a href="#">[1]</a> <a href="#">[12]</a> <a href="#">[13]</a>
Skin Corrosion/Irritation	H315: Causes skin irritation	<a href="#">[1]</a> <a href="#">[12]</a> <a href="#">[13]</a> <a href="#">[14]</a>
Eye Damage/Irritation	H319: Causes serious eye irritation	<a href="#">[1]</a> <a href="#">[12]</a> <a href="#">[13]</a> <a href="#">[14]</a>
Acute Toxicity, Dermal	H312: Harmful in contact with skin	<a href="#">[1]</a> <a href="#">[13]</a>
Acute Toxicity, Inhalation	H332: Harmful if inhaled	<a href="#">[1]</a> <a href="#">[13]</a>
STOT, Single Exposure	H335: May cause respiratory irritation	<a href="#">[12]</a> <a href="#">[14]</a>

#### Handling and PPE:

- Always handle in a well-ventilated area or a chemical fume hood.[\[13\]](#)[\[14\]](#)
- Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[\[12\]](#)[\[14\]](#)
- Avoid all personal contact, including inhalation of vapors.[\[14\]](#)
- Wash hands and any exposed skin thoroughly after handling.[\[13\]](#)

#### Storage:

- Store in a tightly closed container in a cool, dry, and well-ventilated place.[\[13\]](#)
- Keep under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C for long-term stability.[\[3\]](#)[\[4\]](#)  
[\[6\]](#)

#### Disposal:



- Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13]

## Conclusion

**4-Chloro-2,6-dimethylpyridine** is a chemical of significant strategic value to the synthetic chemist. Its well-defined physicochemical properties, straightforward synthesis, and versatile reactivity make it an indispensable building block for drug discovery and the development of fine chemicals. By understanding the causality behind its synthesis and the scope of its applications, researchers can leverage this intermediate to its full potential, accelerating the path from molecular design to innovative new products.

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